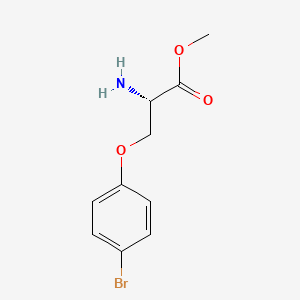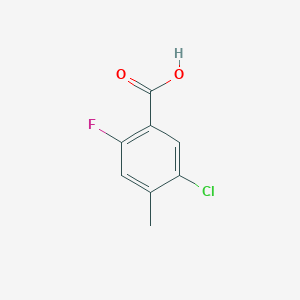
5-氯-2-氟-4-甲基苯甲酸
描述
5-Chloro-2-fluoro-4-methylbenzoic acid is a chemical compound with the CAS Number: 1263274-67-4 . It has a molecular weight of 188.59 . It is a solid in physical form .
Molecular Structure Analysis
The molecular formula of 5-Chloro-2-fluoro-4-methylbenzoic acid is C8H6ClFO2 . The InChI code is 1S/C8H6ClFO2/c1-4-2-7 (10)5 (8 (11)12)3-6 (4)9/h2-3H,1H3, (H,11,12) and the InChI key is YNXLNFQOANWRQC-UHFFFAOYSA-N .科学研究应用
液晶材料的合成
5-氯-2-氟-4-甲基苯甲酸: 用于合成新型氢键液晶 (HBLC) 超分子体系 . 这些材料旨在表现出介晶行为,这对开发先进显示技术至关重要。该化合物中氯、氟和甲基的存在有助于形成稳定的氢键,促进所得液晶的分子有序性和热稳定性。
安全和危害
作用机制
Target of Action
Similar compounds have been known to interact with various cellular targets, including microtubules .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway . The compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.
Biochemical Pathways
Similar compounds have been shown to affect tubulin polymerization , which is a critical process in cell division and structure.
Result of Action
Similar compounds have been shown to suppress tubulin polymerization and induce apoptosis in cancer cells .
生化分析
Biochemical Properties
5-Chloro-2-fluoro-4-methylbenzoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It is known to participate in nucleophilic substitution and oxidation reactions . The compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. These interactions can lead to the formation of reactive intermediates that may further react with other biomolecules, influencing cellular functions.
Cellular Effects
The effects of 5-Chloro-2-fluoro-4-methylbenzoic acid on cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, potentially altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, 5-Chloro-2-fluoro-4-methylbenzoic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, the compound may inhibit the activity of certain kinases by competing with ATP for binding sites, leading to reduced phosphorylation of target proteins . These interactions can result in changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-fluoro-4-methylbenzoic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Chloro-2-fluoro-4-methylbenzoic acid in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage . These threshold effects highlight the importance of careful dosage control in experimental studies.
Metabolic Pathways
5-Chloro-2-fluoro-4-methylbenzoic acid is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 and other oxidases. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The compound can also affect the levels of metabolites in specific pathways, influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, 5-Chloro-2-fluoro-4-methylbenzoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments . For example, the compound may be transported into mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular functions.
Subcellular Localization
The subcellular localization of 5-Chloro-2-fluoro-4-methylbenzoic acid is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles such as mitochondria, lysosomes, or the nucleus, where it can interact with biomolecules and affect their activity . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular functions.
属性
IUPAC Name |
5-chloro-2-fluoro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXLNFQOANWRQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728694 | |
| Record name | 5-Chloro-2-fluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263274-67-4 | |
| Record name | 5-Chloro-2-fluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

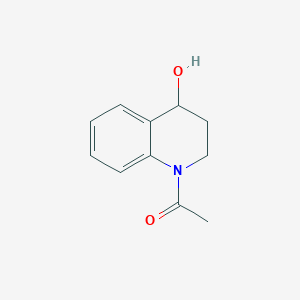
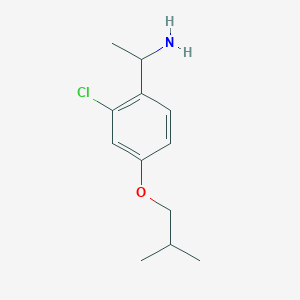

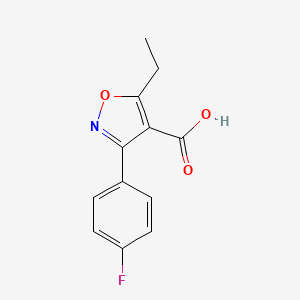
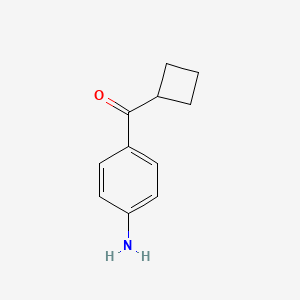
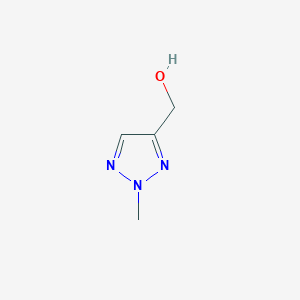
![[4-(Methylamino)oxan-4-yl]methanol](/img/structure/B1426981.png)
![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B1426982.png)
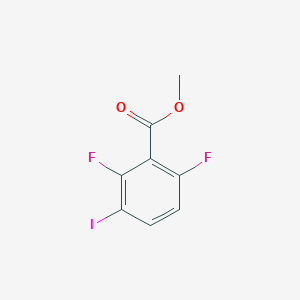

![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B1426988.png)

![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
